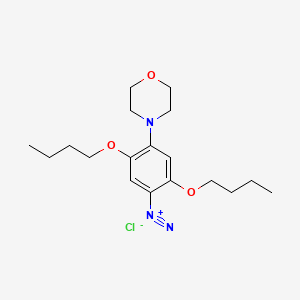
Butyl dimethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butyl dimethyl phosphate can be synthesized through the esterification of phosphoric acid with butanol and dimethyl ether. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, butanol and dimethyl ether, are fed into a reactor along with a catalyst. The reaction mixture is heated, and the water formed during the reaction is continuously removed. The product is then purified through distillation to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Butyl dimethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and butanol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the butyl or dimethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or alcohols can be used under acidic or basic conditions.
Major Products Formed:
Hydrolysis: Phosphoric acid and butanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl dimethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a model compound for studying phosphate esters.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and as an additive in lubricants.
Mecanismo De Acción
The mechanism of action of butyl dimethyl phosphate involves its interaction with various molecular targets. In biological systems, it can act as a phosphate donor in enzymatic reactions, influencing metabolic pathways. It can also interact with cellular membranes, affecting their permeability and function .
Comparación Con Compuestos Similares
Dimethyl phosphate: Similar in structure but lacks the butyl group.
Diethyl phosphate: Contains ethyl groups instead of butyl and dimethyl groups.
Tributyl phosphate: Contains three butyl groups instead of one butyl and two dimethyl groups.
Uniqueness: Butyl dimethyl phosphate is unique due to its specific combination of butyl and dimethyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications where a balance of hydrophobic and hydrophilic characteristics is required .
Propiedades
Número CAS |
10463-06-6 |
|---|---|
Fórmula molecular |
C6H15O4P |
Peso molecular |
182.15 g/mol |
Nombre IUPAC |
butyl dimethyl phosphate |
InChI |
InChI=1S/C6H15O4P/c1-4-5-6-10-11(7,8-2)9-3/h4-6H2,1-3H3 |
Clave InChI |
BSVOVKZEVXWQPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


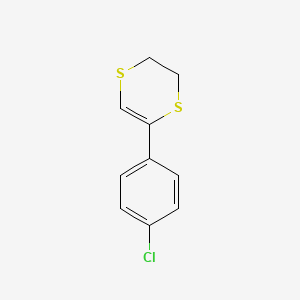

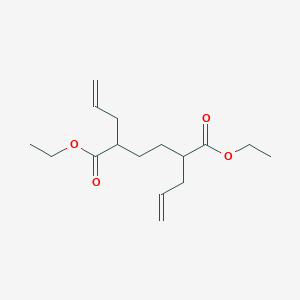
![5-Cyclopentyl-5-[2-(diethylamino)ethyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14732212.png)
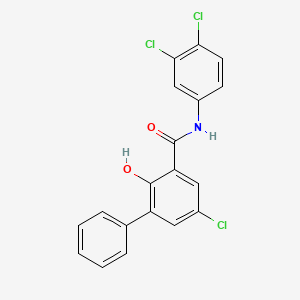
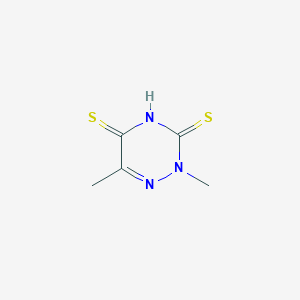
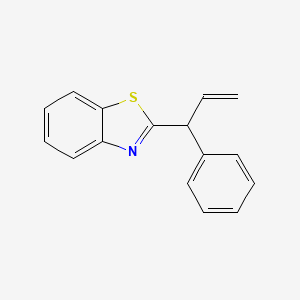
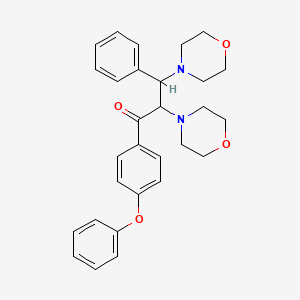
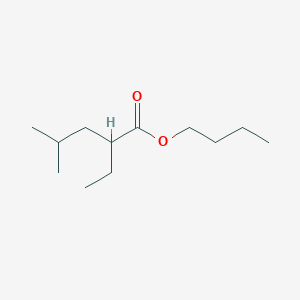
![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate](/img/structure/B14732269.png)

![(2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14732281.png)

